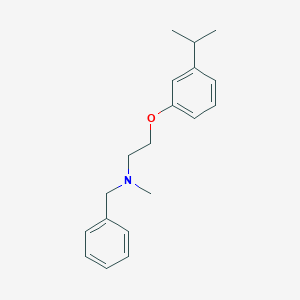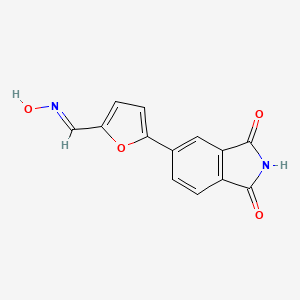
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime (DDO) is a chemical compound that has been widely studied for its potential applications in scientific research. DDO is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antioxidant and neuroprotective effects, and it has been investigated as a potential treatment for Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to the active site of these enzymes. This compound also has antioxidant and neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which may improve cognitive function and motor function. This compound has also been shown to reduce the levels of reactive oxygen species and prevent oxidative damage to cells, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime is a versatile molecule that can be used in various laboratory experiments. This compound is stable under a wide range of conditions, and it can be easily synthesized using various methods. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime. One direction is to investigate the potential therapeutic applications of this compound for the treatment of neurodegenerative diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to design more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the use of this compound as a tool for studying the biochemical and physiological effects of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase inhibition could be further explored.
Métodos De Síntesis
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be synthesized using various methods, including the reaction of 2-furaldehyde oxime with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2-furaldehyde oxime with phthalic acid in the presence of acetic anhydride. The yield of this compound can be improved using a microwave-assisted synthesis method. The purity of this compound can be increased using column chromatography or recrystallization.
Propiedades
IUPAC Name |
5-[5-[(E)-hydroxyiminomethyl]furan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-12-9-3-1-7(5-10(9)13(17)15-12)11-4-2-8(19-11)6-14-18/h1-6,18H,(H,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPUINIVWFTGF-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=NO)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)/C=N/O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


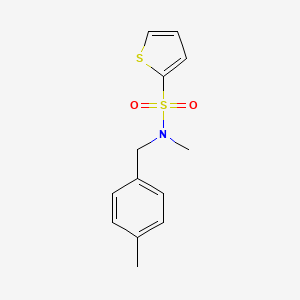
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

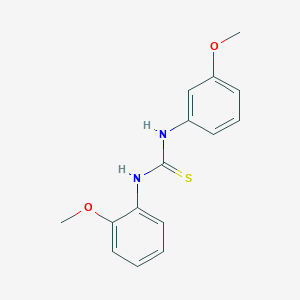



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
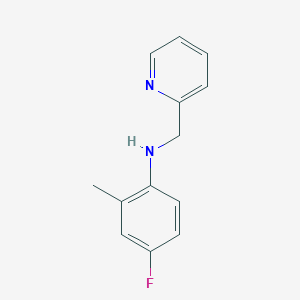
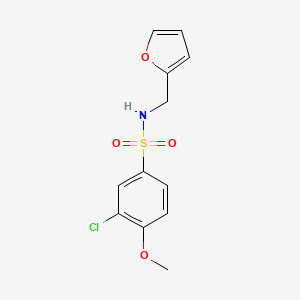
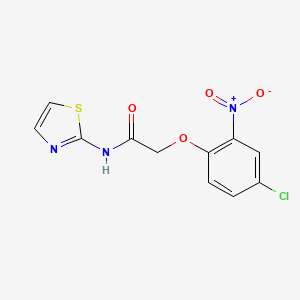
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
